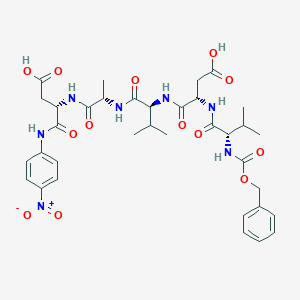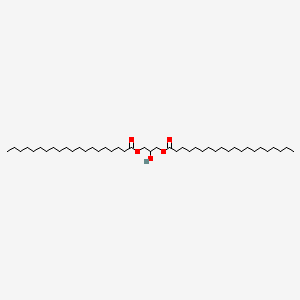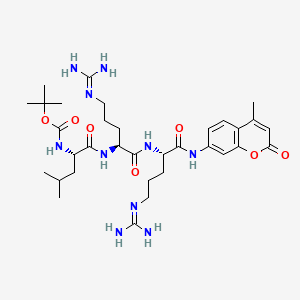
Boc-Leu-Arg-Arg-AMC . 2 HCl
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Boc-Leu-Arg-Arg-AMC . 2 HCl involves multiple steps, starting with the protection of the amino acids and the coupling of the peptide chain. The process typically includes:
Protection of Amino Acids: The amino acids leucine, arginine, and 7-amino-4-methylcoumarin are protected using tert-butyl and carbamate groups.
Coupling Reactions: The protected amino acids are coupled sequentially using reagents such as dicyclohexylcarbodiimide (DCC) and hydroxybenzotriazole (HOBt) to form the peptide chain.
Deprotection and Purification: The final peptide is deprotected and purified using techniques such as high-performance liquid chromatography (HPLC).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large-scale reactors and automated peptide synthesizers are used to produce the compound in bulk.
Quality Control: Rigorous quality control measures, including mass spectrometry and HPLC, ensure the purity and consistency of the product.
化学反应分析
Types of Reactions
Boc-Leu-Arg-Arg-AMC . 2 HCl undergoes various chemical reactions, including:
Hydrolysis: The peptide bond can be hydrolyzed by proteases, releasing 7-amino-4-methylcoumarin.
Deprotection: The tert-butyl and carbamate protecting groups can be removed under acidic conditions.
Common Reagents and Conditions
Hydrolysis: Enzymes such as Kex2 endoprotease and proteasome are commonly used.
Deprotection: Trifluoroacetic acid (TFA) is often used to remove protecting groups.
Major Products
Hydrolysis: 7-amino-4-methylcoumarin and the corresponding peptide fragments.
Deprotection: The free peptide without protecting groups
科学研究应用
Boc-Leu-Arg-Arg-AMC . 2 HCl is extensively used in scientific research, including:
Biochemistry: As a substrate for studying protease activity, including Kex2 endoprotease and proteasome.
Molecular Biology: In assays to measure enzyme kinetics and inhibitor screening.
Medicine: In drug discovery and development, particularly for protease inhibitors.
Industry: In the production of diagnostic kits and research reagents .
作用机制
Boc-Leu-Arg-Arg-AMC . 2 HCl acts as a substrate for proteases. The enzyme cleaves the peptide bond, releasing 7-amino-4-methylcoumarin, which can be detected fluorometrically. This allows researchers to measure protease activity and study enzyme kinetics. The molecular targets include the active sites of proteases such as Kex2 endoprotease and the proteasome .
相似化合物的比较
Similar Compounds
Boc-Leu-Gly-Arg-AMC: Another peptide substrate used for similar applications.
Boc-Leu-Arg-Arg-AMC TFA: The trifluoroacetic acid salt form of Boc-Leu-Arg-Arg-AMC.
Uniqueness
Boc-Leu-Arg-Arg-AMC . 2 HCl is unique due to its specific sequence and the presence of 7-amino-4-methylcoumarin, making it highly suitable for fluorometric assays. Its ability to act as a substrate for multiple proteases adds to its versatility in research applications .
属性
IUPAC Name |
tert-butyl N-[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H52N10O7/c1-18(2)15-24(43-32(48)50-33(4,5)6)29(47)42-23(10-8-14-39-31(36)37)28(46)41-22(9-7-13-38-30(34)35)27(45)40-20-11-12-21-19(3)16-26(44)49-25(21)17-20/h11-12,16-18,22-24H,7-10,13-15H2,1-6H3,(H,40,45)(H,41,46)(H,42,47)(H,43,48)(H4,34,35,38)(H4,36,37,39)/t22-,23-,24-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAVWXCNIABBHLQ-HJOGWXRNSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(C)C)NC(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H52N10O7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
700.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

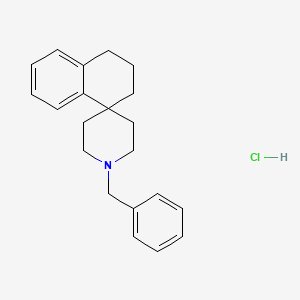
![2-Benzo[a]anthracen-12-yl-1-benzothiophene](/img/structure/B10814641.png)
![2-[[2-[[2-[[1-[6-amino-2-(2,6-diaminohexanoylamino)hexanoyl]pyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoic acid](/img/structure/B10814648.png)

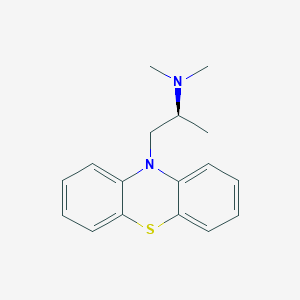
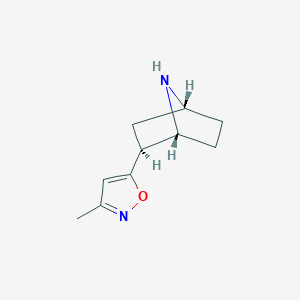
![4-[4-[(E)-(2-oxo-1H-indol-3-ylidene)methyl]phenyl]piperazine-1-carbaldehyde](/img/structure/B10814676.png)
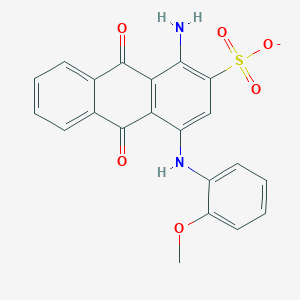
![(1R,3S,4S)-N-[(1S)-1-cyano-2-[2-fluoro-4-(1-methyl-2-oxo-3H-indol-6-yl)phenyl]ethyl]-2-azabicyclo[2.2.1]heptane-3-carboxamide](/img/structure/B10814700.png)
![[3-[(Z)-octadec-9-enoyl]oxy-2-tetradecanoyloxypropyl] (Z)-octadec-9-enoate](/img/structure/B10814706.png)
![5-butan-2-yl-3-[[2-(2,3-dimethyloxiran-2-yl)-6,8-dimethyl-1,2,4a,5,6,7,8,8a-octahydronaphthalen-1-yl]-hydroxymethylidene]-1-methylpyrrolidine-2,4-dione](/img/structure/B10814716.png)
